molecular formula C16H13N5O B2362404 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1396680-74-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2362404
CAS RN: 1396680-74-2
M. Wt: 291.314
InChI Key: VSTQFBHRFIAXKQ-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . These motifs are highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of compounds with a pyrazolo[1,5-a]pyridine core has been a topic of interest in recent years . Novel and uncomplicated methods have been developed, making these motifs versatile and easy to prepare . A two-step protocol for the synthesis of benzylic sulfonamides was developed .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine motifs are diverse. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Scientific Research Applications

Synthesis and Chemical Properties

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide belongs to a broader class of compounds with diverse synthetic routes and applications in scientific research. A study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) highlights the experimental and theoretical studies on the functionalization reactions of related pyrazole derivatives, demonstrating the synthetic versatility of such compounds, including the formation of pyrazole-carboxamide and imidazo[4,5-b]pyridine derivatives through specific reaction conditions (Yıldırım, Kandemirli, & Demir, 2005).

Anticandidal Activity

Research on imidazopyridine derivatives, including structures similar to this compound, has shown potential anticandidal activity. A study by Z. Kaplancıklı et al. (2008) synthesized new hydrazide derivatives of imidazo[1,2-a]pyridine and evaluated them for their activity against various Candida species. This indicates the potential use of this compound and related compounds in the development of antifungal agents (Kaplancıklı, Turan-Zitouni, Özdemir, & Revial, 2008).

Antiviral Drug Discovery

Compounds within the same chemical family as this compound have been investigated for their potential in antiviral drug discovery. Erik De Clercq's review on antiviral drug discovery highlights the broad spectrum of biological activities exhibited by imidazo[4,5-c]pyridine compounds, suggesting the utility of such chemical structures in developing new antiviral strategies (De Clercq, 2009).

Antibacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine derivatives, including antibacterial activity evaluation, reveal the potential of this compound analogs in combating bacterial infections. A study by Pushpalatha Budumuru et al. (2018) focused on synthesizing new derivatives and testing their antibacterial efficacy, showcasing the relevance of such compounds in addressing antibiotic resistance (Budumuru, Golagani, & Kantamreddi, 2018).

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(11-4-5-13-14(7-11)19-10-18-13)17-8-12-9-20-21-6-2-1-3-15(12)21/h1-7,9-10H,8H2,(H,17,22)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTQFBHRFIAXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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